BRL-37344

Urology Smooth Muscle Pharmacology β3-Adrenoceptor

BRL-37344 (CAS 116049-78-6, RR-stereoisomer) is the non-interchangeable, potent β3-AR agonist for reproducible research. With pD₂=8.51 in bladder tissue, 40× greater potency than norepinephrine in BAT, and the only β3-AR agonist effective in rat myocardium, stereochemical purity is critical. Generic substitution risks confounded β1/β2 off-target effects. Ensure your studies use the validated RR-enantiomer. Request a quote for high-purity, analytically confirmed BRL-37344 today.

Molecular Formula C19H22ClNO4
Molecular Weight 363.8 g/mol
CAS No. 116049-78-6
Cat. No. B1680797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL-37344
CAS116049-78-6
Synonyms(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
BRL 37344
BRL 37344, (R*,R*)-(+-)-isomer
BRL 37344A
BRL-37344
BRL-37344 sodium
SB 206606
SB-206606
sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate
Molecular FormulaC19H22ClNO4
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1
InChIKeyZGGNJJJYUVRADP-ACJLOTCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRL-37344: Potent and Selective β3-Adrenoceptor Agonist (CAS 116049-78-6) for Metabolic and Urological Research


BRL-37344 (also cited as BRL 37344 or its sodium salt, CAS 127299-93-8) is a well-characterized, potent, and selective β3-adrenoceptor (β3-AR) agonist [1][2]. It is a chiral compound, with the RR-enantiomer demonstrating the highest agonist potency across all β-AR subtypes [1]. Originally developed as an anti-obesity agent, BRL-37344 is now a cornerstone research tool for investigating β3-AR function in tissues such as brown and white adipose tissue, gastrointestinal tract, urinary bladder, and myocardium [2]. Its primary utility lies in its ability to selectively stimulate β3-ARs at low concentrations, thereby inducing effects like lipolysis, thermogenesis, and smooth muscle relaxation with minimal engagement of β1- and β2-ARs [3].

BRL-37344 Procurement Rationale: Why Substitution with Another β3-AR Agonist or Stereoisomer Compromises Experimental Integrity


Substituting BRL-37344 with a different β3-AR agonist (e.g., CL 316243, SR 58611, CGP 12177) or even a different stereoisomeric mixture is scientifically invalid due to significant interspecies and inter-tissue differences in functional potency, efficacy, and selectivity [1][2]. For instance, in rat myocardium, BRL-37344 is the only β3-AR agonist among its class to induce a negative inotropic effect, whereas in human myocardium, it exhibits a distinct order of potency [1]. Furthermore, the RR-enantiomer of BRL-37344 is the primary active species, with a potency that is orders of magnitude greater than its SS counterpart, making stereochemical purity a critical determinant of experimental outcomes [3]. Generic substitution also risks introducing confounding off-target activities at β1- and β2-ARs, as selectivity ratios vary markedly between agonists [4]. The quantitative evidence below demonstrates why BRL-37344 is the optimal and non-interchangeable tool for specific scientific applications.

BRL-37344 (CAS 116049-78-6) Quantitative Evidence Guide: Head-to-Head Differentiation Against β3-AR Agonist Comparators


BRL-37344 Exhibits Superior Potency for Rat Detrusor Relaxation Compared to CL 316243 and Ritodrine

In isolated rat detrusor strips, BRL-37344 demonstrates a high and comparable potency to CL 316243 for inducing smooth muscle relaxation, but is nearly 100-fold more potent than the β2-AR agonist ritodrine [1]. This establishes BRL-37344 as a potent β3-AR agonist in urinary bladder tissue, a key model for overactive bladder research.

Urology Smooth Muscle Pharmacology β3-Adrenoceptor

BRL-37344 Demonstrates Unique Functional Selectivity: Stimulates Glucose Uptake with Minimal cAMP Elevation

In CHO-GLUT4myc cells, BRL-37344 acts as a biased agonist. It is a poor partial agonist for cAMP generation but displays similar potency and efficacy to the non-selective agonist isoproterenol (isoprenaline) for stimulating glucose uptake and GLUT4 translocation [1]. This suggests that BRL-37344 can selectively engage β-AR signaling pathways linked to metabolic outcomes without robustly activating the classical Gs-cAMP cascade.

Metabolism Diabetes Signal Transduction Functional Selectivity

BRL-37344 is the Sole β3-AR Agonist with Demonstrated Negative Inotropic Activity in Rat Ventricular Tissue

A comparative study of four β3-AR agonists (BRL-37344, SR 58611, CL 316243, CGP 12177) on ventricular contractility revealed a unique species-dependent effect for BRL-37344. In the rat heart, BRL-37344 was the only agonist among the four tested that was efficient at decreasing contractility (negative inotropic effect) [1]. This contrasts with its activity in the human heart, where all four agonists decreased contractility, but with a different order of potency.

Cardiovascular Pharmacology Myocardial Contractility Species Selectivity

BRL-37344's Binding Affinity Confirms High Selectivity for β3-AR Over β1- and β2-ARs

BRL-37344 demonstrates a clear binding selectivity profile in favor of the β3-adrenoceptor. Its affinity (Ki) for the β3-AR is 287 nM, which is significantly higher than its affinity for the β1-AR (Ki = 1750 nM) and β2-AR (Ki = 1120 nM) . This quantitative selectivity ratio is critical for experiments requiring β3-AR activation without confounding β1/β2 effects.

Receptor Binding Selectivity Adrenergic Receptors

BRL-37344 is More Potent than Isoproterenol and Norepinephrine in Stimulating Rat Brown Adipose Tissue Thermogenesis

BRL-37344 exhibits significantly higher potency for stimulating oxygen consumption (a proxy for thermogenesis) in brown adipose tissue (BAT) compared to the endogenous catecholamines. In cold-acclimated rats, the effect of BRL-37344 was 40-fold greater than that of norepinephrine (NA) [1]. Furthermore, BRL-37344 is 31-fold more potent than (-)-isoproterenol in stimulating the respiratory rate of isolated BAT fragments [2].

Thermogenesis Obesity Brown Adipose Tissue

BRL-37344 Provides a Superior Gastroprotective Effect in Rats Compared to the β2-Agonist Salmeterol

In a conscious rat model of indomethacin-induced gastric ulceration, BRL-37344 demonstrated potent gastroprotective activity. Its potency was significantly greater than that of the β2-AR agonist salmeterol. The effective dose for 50% protection (ED₅₀) for BRL-37344 was 0.09 µmol/kg (p.o.), while salmeterol was approximately 100 times less potent [1].

Gastroenterology Mucosal Protection In Vivo Pharmacology

BRL-37344: Definitive Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating β3-Adrenoceptor-Mediated Bladder Relaxation in Overactive Bladder (OAB) Models

BRL-37344 is the tool of choice for studying β3-AR function in urinary bladder smooth muscle. Its high potency (pD₂ = 8.51) and efficacy in relaxing rat detrusor strips, as established by direct comparison with CL 316243 and the β2-agonist ritodrine [1], ensure robust, on-target activation of the β3-AR subtype responsible for this physiological response. This is essential for validating β3-AR as a therapeutic target for OAB and for screening new chemical entities in functional assays.

Dissecting Biased Signaling Pathways in Metabolic Tissues for Diabetes and Obesity Research

Due to its unique functional selectivity profile, BRL-37344 is invaluable for studying β-AR signaling bias. Its ability to stimulate glucose uptake and GLUT4 translocation with similar efficacy to isoproterenol, but as a poor partial agonist for cAMP generation [1], allows researchers to decouple these two pathways. This makes BRL-37344 an ideal probe for investigating the mechanisms of β-AR-mediated metabolic regulation in adipocytes and skeletal muscle, independent of robust Gs-cAMP signaling.

Investigating β3-AR-Mediated Cardioprotection and Negative Inotropy in Rodent Models

For studies on the cardiac effects of β3-AR stimulation in rats, BRL-37344 is the only viable agonist option. Direct comparative data show that other β3-AR agonists (CL 316243, SR 58611, CGP 12177) fail to produce a negative inotropic effect in rat ventricular tissue [1]. Therefore, BRL-37344 is an absolute requirement for any research program investigating β3-AR-mediated modulation of contractility or cardioprotection in rodent models.

Activating Brown Adipose Tissue Thermogenesis for Energy Expenditure and Anti-Obesity Studies

BRL-37344 is the gold standard agonist for robustly stimulating thermogenesis in brown adipose tissue (BAT). Its demonstrated potency, being 40-fold more effective than norepinephrine and 31-fold more potent than isoproterenol [1][2], provides a powerful and reliable stimulus for increasing energy expenditure in rodent models. This is critical for both fundamental research into BAT biology and for evaluating the anti-obesity potential of BAT activation.

Examining β3-AR-Mediated Gastroprotective Mechanisms in Preclinical Models of Ulceration

BRL-37344 is the most potent β3-AR agonist for inducing mucosal protection in the rat stomach. Its in vivo ED₅₀ of 0.09 µmol/kg (p.o.) makes it nearly 100-fold more effective than salmeterol and 2.7-fold more effective than CL 316243 [1]. This superior efficacy makes it the preferred tool for studying the gastroprotective role of β3-ARs and for screening compounds in models of gastric injury.

Technical Documentation Hub

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